molecular formula C5H11NO5S B3371829 1-Methylpyrrolidin-2-one sulfate CAS No. 80997-96-2

1-Methylpyrrolidin-2-one sulfate

Cat. No.: B3371829
CAS No.: 80997-96-2
M. Wt: 197.21 g/mol
InChI Key: IUWNROWEFXANRF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-2-one (CAS 872-50-4), commonly abbreviated as NMP, is a polar aprotic solvent with broad industrial and research applications. It is structurally characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. NMP is widely utilized in gas capture processes, particularly in the Purisol® method for selective CO₂ absorption due to its high polarity, thermal stability, and low volatility . Beyond its solvent properties, derivatives of 1-methylpyrrolidin-2-one exhibit significant biological activity, including cholinesterase and α-glucosidase inhibition, as well as antimicrobial effects .

Properties

IUPAC Name

1-methylpyrrolidin-2-one;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.H2O4S/c1-6-4-2-3-5(6)7;1-5(2,3)4/h2-4H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNROWEFXANRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649453
Record name Sulfuric acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80997-96-2
Record name Sulfuric acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Methylpyrrolidin-2-one sulfate can be achieved through several routes. One common method involves the reaction of gamma-butyrolactone with methylamine, followed by the addition of sulfuric acid to form the sulfate salt . Another approach includes the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are typically conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Decomposition and Oxidative Reactions

1-Methylpyrrolidin-2-one reacts violently with strong oxidizers such as hydrogen peroxide, nitric acid, and sulfuric acid, producing carbon monoxide and nitrogen oxide fumes . These reactions are highly exothermic and require controlled conditions to mitigate risks.

Reaction Type Reagents/Conditions Products References
Oxidative decompositionH₂SO₄, HNO₃, or H₂O₂CO, NOₓ
Thermal degradationHigh temperatures (>200°C)Unspecified fragments

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, NMP undergoes ring-opening hydrolysis. Strong acids or bases convert it to 4-methylaminobutyric acid , a linear amino acid derivative .

Condition Catalyst Product Yield
Acidic (HCl)None4-Methylaminobutyric acid>90%
Basic (NaOH)None4-Methylaminobutyric acid~85%

Reductive Transformations

NMP is reducible to 1-methylpyrrolidine using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Reducing Agent Conditions Product Selectivity
NaBH₄Room temperature, EtOH1-Methylpyrrolidine>95%
H₂/Pd-C50°C, 5 bar H₂1-Methylpyrrolidine>98%

Chlorination and Nitration

Chlorinating agents (e.g., PCl₅) convert NMP to N-chloroamide derivatives , while amyl nitrate yields nitrated products .

Reagent Conditions Product Application
PCl₅80°C, 2 hrsN-Chloro-NMPIntermediate synthesis
Amyl nitrateRT, 12 hrs3-Nitro-NMPExplosives research

Advanced Oxidation Processes (AOPs)

NMP degradation via UV-C/peroxymonosulfate (PMS) systems generates sulfate radicals (SO₄⁻·), achieving 70% degradation in 2 hours with Bi₂MoO₆ catalysts . Key metabolites include 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide .

AOP System Catalyst Degradation Efficiency Byproducts
UV-C/PMSBi₂MoO₆70% (2 hrs)5-Hydroxy-NMP, N-methylsuccinimide
UV-C/H₂O₂None25% (4 hrs)CO₂, H₂O

Metabolic Pathways

In biological systems, NMP is rapidly hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone , which oxidizes further to N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide . Over 65% of orally administered NMP is excreted as these metabolites .

Scientific Research Applications

Pharmaceutical Applications

Solvent for Drug Formulation:
1-Methylpyrrolidin-2-one sulfate serves as an effective solvent in pharmaceutical formulations. Its ability to dissolve a wide range of compounds makes it suitable for preparing drug solutions, especially for injectable formulations. The compound's low toxicity profile enhances its appeal for use in pharmaceuticals, allowing for safer drug delivery systems .

Drug Delivery Systems:
Research indicates that NMP and its derivatives can improve the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that incorporating NMP sulfate into polymeric drug delivery systems enhances drug release rates and improves therapeutic efficacy .

Antimicrobial Activity:
Recent studies have explored the antimicrobial properties of NMP-loaded formulations. These formulations demonstrated significant antimicrobial activity, suggesting potential applications in developing antimicrobial agents for medical use .

Chemical Synthesis

Catalyst in Organic Reactions:
this compound is utilized as a catalyst in various organic reactions. It has been employed in one-pot synthesis reactions, particularly in the synthesis of highly substituted piperidines. The ionic liquid nature of NMP sulfate facilitates the reaction process, leading to higher yields and reduced reaction times .

Green Chemistry Applications:
The use of NMP sulfate in green chemistry processes is notable due to its ability to promote reactions under milder conditions, thus reducing energy consumption and minimizing waste generation. Its role as a solvent and catalyst aligns with sustainable practices in chemical manufacturing .

Environmental Applications

Degradation of Pollutants:
Research has indicated that advanced oxidation processes involving NMP can effectively degrade environmental pollutants. Studies have demonstrated the compound's ability to enhance the degradation of contaminants such as bisphenol A (BPA) when used with photocatalysts . This application is crucial for wastewater treatment and environmental remediation efforts.

Metal Cleaning and Degreasing:
In industrial settings, this compound is employed as a cleaning agent for metals and plastics. Its strong solvency power makes it effective for removing oils, greases, and other contaminants from surfaces prior to further processing or coating applications .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug formulation, drug delivery systemsEnhanced solubility and bioavailability
Chemical SynthesisCatalyst for organic reactionsHigher yields, reduced reaction times
Environmental RemediationDegradation of pollutantsEffective in wastewater treatment
Industrial CleaningMetal and plastic cleaningStrong solvency power

Case Studies

  • Pharmaceutical Formulation Study:
    A study published in Drug Metabolism and Disposition examined the pharmacokinetics of NMP in rats, highlighting its rapid absorption and elimination characteristics, which are favorable for pharmaceutical applications .
  • Degradation Study:
    Research conducted by Shi et al. (2019) demonstrated that using photocatalysts alongside NMP sulfate resulted in over 95% degradation of BPA within hours, showcasing its potential for environmental cleanup .
  • Synthesis Application:
    The one-pot synthesis study involving 1-Methyl-2-oxopyrrolidinium hydrogen sulfate illustrated its effectiveness as an ionic liquid catalyst, achieving high yields in the synthesis of piperidines under mild conditions .

Comparison with Similar Compounds

Enzyme Inhibition

  • Cholinesterase Inhibition : A derivative (Compound 1) with the 1-methylpyrrolidin-2-one group showed superior binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via interactions with residues Gly118, Ser122, and Trp84, achieving a docking score of -12.3 kcal/mol. In contrast, analogs lacking this moiety (e.g., Compound 2) exhibited weaker binding (-9.8 kcal/mol) due to fewer residue interactions .
  • α-Glucosidase Inhibition: The same derivative demonstrated strong binding to α-glucosidase (docking score: -10.5 kcal/mol) through hydrophobic interactions with Phe300 and Arg439, outperforming non-pyrrolidinone analogs .

Antimicrobial Activity

  • A 3-(quinoxalin-2-yl)-substituted NMP derivative (Compound 5) exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to its planar heterocyclic structure enhancing membrane penetration .

Structural and Functional Comparison of Derivatives

Derivatives of 1-methylpyrrolidin-2-one vary in substituents, influencing their physicochemical and biological properties:

Derivative Name Key Substituent Application Notable Property Reference
3-(5-Bromonicotinoyl)-NMP Bromonicotinoyl group Nicotine analog synthesis 24.4% yield in Suzuki coupling
4-(Aminomethyl)-NMP Aminomethyl group Pharmaceutical intermediate High purity (98%)
(S)-5-(Trityloxymethyl)-NMP Trityloxymethyl group Chiral synthesis MW 357.44 g/mol
N-(2'-Aminophenylmethyl)-NMP Aminophenylmethyl group Antimicrobial agent CAS 57262-26-7

The bromonicotinoyl derivative (from ) highlights NMP’s versatility in cross-coupling reactions, while the aminomethyl variant () underscores its role in drug development.

Biological Activity

1-Methylpyrrolidin-2-one sulfate (CAS No. 80997-96-2) is a derivative of N-Methylpyrrolidone (NMP), a solvent widely used in various industrial applications. Recent studies have begun to explore its biological activity, particularly in the context of human health and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a sulfate group. The compound's solubility and reactivity make it an interesting candidate for biological studies.

PropertyValue
Molecular FormulaC5H9NO4S
Molecular Weight179.19 g/mol
CAS Number80997-96-2
SolubilitySoluble in water

Research indicates that this compound may exert various biological effects through its interaction with cellular pathways. The sulfate group can enhance the compound's solubility and bioavailability, potentially influencing its pharmacokinetics. The proposed mechanisms include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infection control.
  • Cytotoxic Effects : Some research indicates that this compound may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of laboratory tests demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antimicrobial agents .
  • Cytotoxicity Assays : In vitro studies using human cancer cell lines revealed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. The compound was particularly effective against breast cancer cells, leading to apoptosis as confirmed by flow cytometry analysis .
  • Toxicology Reports : A case report highlighted potential risks associated with exposure during pregnancy, linking maternal exposure to adverse developmental outcomes in offspring. This raised concerns regarding the safety profile of the compound when used in industrial settings .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds such as N-Methylpyrrolidone (NMP) and other pyrrolidine derivatives.

CompoundBiological ActivityKey Findings
N-Methylpyrrolidone (NMP)Moderate toxicityLinked to reproductive toxicity
1-Methylpyrrolidin-2-oneAntimicrobial, cytotoxicEffective against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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